3-Ethoxyquinoxaline-2-carboxylic acid
Overview
Description
3-Ethoxyquinoxaline-2-carboxylic acid is a quinoxaline derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities.
Preparation Methods
The synthesis of 3-Ethoxyquinoxaline-2-carboxylic acid typically involves the following steps:
Condensation of ortho-phenylenediamine with acetic acid: This reaction forms 2-tetrahydroxybutyl quinoxaline.
Oxidation with hydrogen peroxide and sodium hydroxide: This step produces quinoxaline-2-carboxylic acid.
Reaction with phosphorus oxychloride: Ethyl 3-hydroxyquinoxaline-2-carboxylate reacts with phosphorus oxychloride to form ethyl-3-chloroquinoxaline-2-carboxylate.
Substitution reaction: Ethyl-3-chloroquinoxaline-2-carboxylate reacts with sodium hydroxide, alcohol, and sodium methoxide to yield this compound.
Chemical Reactions Analysis
3-Ethoxyquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, leading to various reduced forms.
Substitution: Common reagents like sodium hydroxide, alcohol, and sodium methoxide are used in substitution reactions to form derivatives such as 3-aminoquinoxaline-2-carboxylic acid and 3-methoxyquinoxaline-2-carboxylic acid.
Scientific Research Applications
3-Ethoxyquinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various quinoxaline derivatives.
Biology: The compound has shown potential as an antioxidant and antiallergy agent.
Medicine: It is explored for its antidepressant properties and potential use in treating various diseases.
Industry: The compound is used in the development of new materials and as an analytical reagent
Mechanism of Action
The mechanism of action of 3-Ethoxyquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with neurotransmitter systems, which contribute to its antioxidant and antidepressant properties .
Comparison with Similar Compounds
3-Ethoxyquinoxaline-2-carboxylic acid can be compared with other quinoxaline derivatives such as:
- 3-Aminoquinoxaline-2-carboxylic acid
- 3-Methoxyquinoxaline-2-carboxylic acid
- 3-Chloroquinoxaline-2-carboxylic acid
These compounds share a similar quinoxaline core but differ in their substituents, which result in varying biological activities and applications.
Properties
IUPAC Name |
3-ethoxyquinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-9(11(14)15)12-7-5-3-4-6-8(7)13-10/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBLBCLYWNCQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80628903 | |
Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159782-18-0 | |
Record name | 3-Ethoxyquinoxaline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80628903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Ethoxyquinoxaline-2-carboxylic acid synthesized?
A2: The synthesis involves a multi-step process starting with the condensation of ortho-phenyldiamine and acetic acid to form 2-tetrahydroxy butyl quinoxaline. This compound is then treated with hydrogen peroxide and solid sodium hydroxide to yield quinoxaline-2-carboxylic acid. Finally, ethyl 3-hydroxyquinoxaline2-carboxylate reacts with sodium ethoxide to produce this compound [].
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